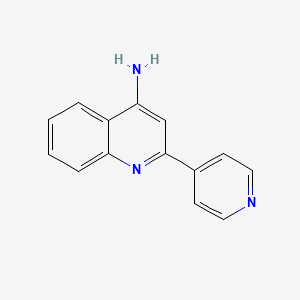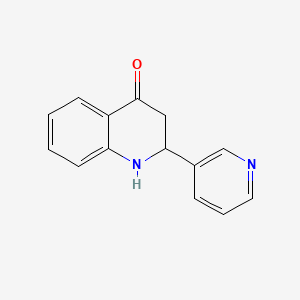
5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 5-chloro-1-methyl-1H-pyrazol-4-amine with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrazole ring can participate in reduction reactions.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and benzylthio group. These interactions can modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Benzylthio)-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of a pyrazole ring.
2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains a triazole ring fused with a pyrimidine ring.
Uniqueness
5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its benzylthio group provides additional reactivity and potential for further functionalization.
Propiedades
Fórmula molecular |
C11H13N3S |
|---|---|
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
5-benzylsulfanyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H13N3S/c1-14-11(10(12)7-13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 |
Clave InChI |
JQRFVCRRAWTMHH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)N)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-](/img/structure/B11886493.png)









